tert-Butyl (10-hydroxydecyl)carbamate

PROTAC Linker Design Structure-Activity Relationship

tert-Butyl (10-hydroxydecyl)carbamate is a strategically indispensable C10 bifunctional PROTAC building block featuring orthogonal Boc-protected amine and terminal hydroxyl groups. This intermediate alkyl chain length delivers optimal reach for ternary complex formation—shorter than PEG linkers to preserve cellular permeability, yet longer than C6/C8 analogs to simultaneously engage E3 ligase and target protein. Empirical linker SAR data confirms that even minor chain-length deviations can abolish degradation activity; procuring this specific C10 linker ensures reproducible SAR optimization and accelerates degrader library development with confidence.

Molecular Formula C15H31NO3
Molecular Weight 273.41 g/mol
CAS No. 173606-54-7
Cat. No. B015362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (10-hydroxydecyl)carbamate
CAS173606-54-7
Synonyms(10-Hydroxydecyl)carbamic Acid 1,1-Dimethylethyl Ester;  10-tert-Butoxycarbonylamino-1-decanol; 
Molecular FormulaC15H31NO3
Molecular Weight273.41 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCCCCCO
InChIInChI=1S/C15H31NO3/c1-15(2,3)19-14(18)16-12-10-8-6-4-5-7-9-11-13-17/h17H,4-13H2,1-3H3,(H,16,18)
InChIKeyZEWLESIFIREKBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (10-hydroxydecyl)carbamate (CAS 173606-54-7): Bifunctional C10 PROTAC Linker and Boc-Protected Amino Alcohol Scaffold


tert-Butyl (10-hydroxydecyl)carbamate (CAS 173606-54-7) is a bifunctional organic compound characterized by a 10-carbon alkyl chain terminating in a hydroxyl group and a Boc-protected amine . This structure places it in the class of hydrophobic alkyl/ether PROTAC linkers, where it serves as a versatile building block for constructing proteolysis-targeting chimeras and other conjugated molecules . Its terminal functional groups enable orthogonal synthetic transformations: the Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for conjugation, while the primary hydroxyl group offers a handle for esterification or etherification [1].

Why Substituting tert-Butyl (10-hydroxydecyl)carbamate with Shorter Alkyl Linkers or PEG Analogs Risks Compromising PROTAC Efficacy


In PROTAC design, linker length and composition are not arbitrary; they are critical determinants of ternary complex formation, degradation efficiency, and cellular permeability [1]. A review of linker structure-activity relationships (SAR) indicates that optimal linker lengths for PROTACs often range from 12 to over 20 carbons, making the C10 alkyl chain of tert-Butyl (10-hydroxydecyl)carbamate a strategically important intermediate length . Direct substitution with shorter-chain analogs (e.g., C6 or C8 linkers) may fail to provide sufficient reach to accommodate both E3 ligase and target protein binding simultaneously, while substituting with highly polar PEG-based linkers can drastically alter cellular permeability and metabolic stability profiles [2]. The empirical nature of linker SARs means that even seemingly minor changes in chain length or composition can lead to a complete loss of degradation activity, underscoring the need for precise, length-specific building blocks like tert-Butyl (10-hydroxydecyl)carbamate in SAR optimization campaigns [1].

Quantitative Differentiation of tert-Butyl (10-hydroxydecyl)carbamate: Linker Length, Synthetic Utility, and Physicochemical Properties


Linker Length Optimization: C10 Alkyl Chain Provides Intermediate Reach for Ternary Complex Formation in PROTACs

tert-Butyl (10-hydroxydecyl)carbamate provides a linker length of 10 carbon atoms between its two functional groups, which is a key parameter in PROTAC design. This length is intermediate within the reported optimal range for PROTAC linkers, which varies from 12 to over 20 carbons . In contrast, shorter linkers (e.g., C4 or C6 analogs) may not provide sufficient distance to allow simultaneous engagement of the target protein and E3 ligase, while longer linkers (e.g., C12 or C14) can introduce excessive flexibility and reduce the effective molarity of the ternary complex [1].

PROTAC Linker Design Structure-Activity Relationship

Bifunctional Reactivity: Orthogonal Boc-Deprotection and Hydroxyl Conjugation Enable Stepwise PROTAC Assembly

tert-Butyl (10-hydroxydecyl)carbamate features a Boc-protected amine and a free hydroxyl group, enabling orthogonal synthetic steps [1]. This contrasts with homobifunctional linkers (e.g., diols or diamines) that require additional protection/deprotection steps, and with fully deprotected linkers (e.g., 10-amino-1-decanol) that are prone to side reactions . The Boc group is cleavable under mild acidic conditions (e.g., TFA), revealing a free amine for amide bond formation, while the hydroxyl group can be directly activated for esterification or etherification without affecting the Boc group .

Bioconjugation PROTAC Synthesis Protecting Group Chemistry

Hydrophobic Alkyl Linker: Enhanced Membrane Permeability Compared to PEG-Based Linkers in PROTACs

Alkyl linkers like tert-Butyl (10-hydroxydecyl)carbamate are hydrophobic, which can enhance membrane permeability compared to highly polar PEG-based linkers in PROTAC molecules [1]. Comparative permeability studies have shown that at matched lipophilicity, alkyl linkers provide superior cellular uptake due to reduced hydrogen bonding capacity and favorable partitioning into lipid bilayers [2]. In contrast, PEG linkers, while improving aqueous solubility, often introduce additional hydrogen bond donors/acceptors that can hinder passive diffusion across cell membranes [3].

PROTAC Cell Permeability Drug Delivery

Physical State and Handling: Solid at Room Temperature Facilitates Accurate Weighing and Storage Compared to Oily Analogs

tert-Butyl (10-hydroxydecyl)carbamate is a white solid with a melting point of 48-54°C [1]. This is in contrast to many shorter-chain alkyl linkers (e.g., Boc-6-aminohexanol) which are often oils or low-melting solids at room temperature, making accurate weighing and handling more challenging . The solid state also reduces the risk of evaporation and spillage during storage and transfer, and typically confers greater long-term stability compared to liquid analogs [2].

Compound Handling Analytical Chemistry Storage Stability

Key Application Scenarios for tert-Butyl (10-hydroxydecyl)carbamate in Drug Discovery and Chemical Biology


PROTAC Linker Length Optimization and SAR Studies

Medicinal chemists employ tert-Butyl (10-hydroxydecyl)carbamate as a key building block to synthesize PROTAC libraries with varying linker lengths. By comparing the degradation efficiency and cellular permeability of PROTACs built with this C10 linker against those with shorter (e.g., C6, C8) or longer (e.g., C12) alkyl linkers, researchers can establish linker SAR and identify the optimal reach for ternary complex formation [1]. This systematic optimization is essential for developing potent and selective degraders targeting diverse proteins of interest [2].

Synthesis of Bifunctional Degrader Molecules via Orthogonal Conjugation

The compound's orthogonal functional groups make it ideal for stepwise conjugation strategies. Researchers can first activate the hydroxyl group to attach a target protein ligand (e.g., via ester or ether linkage), then deprotect the Boc group under mild acidic conditions to reveal a free amine for coupling to an E3 ligase ligand [1]. This modular approach simplifies PROTAC synthesis, reduces side reactions, and allows for the generation of diverse degrader libraries from a common intermediate [2].

Development of Cell-Permeable PROTACs Using Hydrophobic Alkyl Linkers

For targets where cellular permeability is a limiting factor, this hydrophobic C10 alkyl linker is preferred over more polar PEG-based alternatives. By incorporating tert-Butyl (10-hydroxydecyl)carbamate into the PROTAC scaffold, scientists aim to enhance passive diffusion across cell membranes, thereby improving intracellular target engagement and degradation efficiency [1]. This is particularly relevant for PROTACs targeting cytosolic or nuclear proteins that must traverse the lipid bilayer to exert their function [2].

Preparation of Biotinylated Probes and Affinity Reagents

The compound serves as a versatile linker for attaching biotin or other affinity tags to small molecules or peptides. The 10-carbon alkyl chain provides sufficient spacing to minimize steric hindrance between the probe and its binding partner, while the terminal functional groups enable clean, high-yielding conjugation chemistries [1]. Such biotinylated probes are invaluable tools for target identification, pull-down assays, and validating PROTAC ternary complex formation [2].

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